
(4-Methylcyclohexyl) 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylcyclohexyl) 3-oxobutanoate is an organic compound with the molecular formula C11H18O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methylcyclohexyl) 3-oxobutanoate can be synthesized through the trans-esterification of β-keto methyl/ethyl esters with primary, secondary, allylic, benzylic, and chiral alcohols. This reaction is typically carried out under solvent-free conditions using silica-supported boric acid as a heterogeneous catalyst . The process is highly efficient, yielding 87-95% of the desired product with high purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of commercially available methyl or ethyl esters as starting materials. The trans-esterification process is scaled up to produce large quantities of the compound, ensuring high yields and minimizing the production of chemical waste.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylcyclohexyl) 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methylcyclohexyl) 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor for the synthesis of various drugs and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Methylcyclohexyl) 3-oxobutanoate involves the formation of enolate ions, which can undergo various nucleophilic addition and substitution reactions . The enolate ions are formed by the deprotonation of the α-hydrogen atoms, facilitated by strong bases such as lithium diisopropylamide (LDA). These enolate ions can then react with electrophiles to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxobutanoate:
Methyl 3-oxobutanoate: Similar to ethyl 3-oxobutanoate but with a methyl ester group instead of an ethyl ester group.
Uniqueness
(4-Methylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity and selectivity compared to its simpler counterparts.
Propiedades
Número CAS |
6624-88-0 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(4-methylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-8-3-5-10(6-4-8)14-11(13)7-9(2)12/h8,10H,3-7H2,1-2H3 |
Clave InChI |
VQISRCWWHKSFQD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)OC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
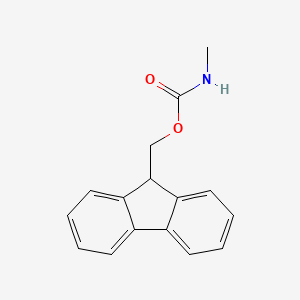
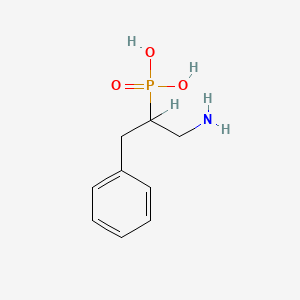
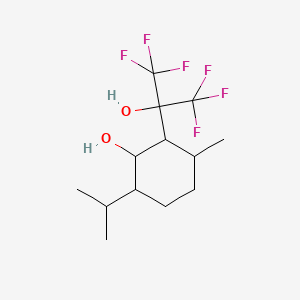
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
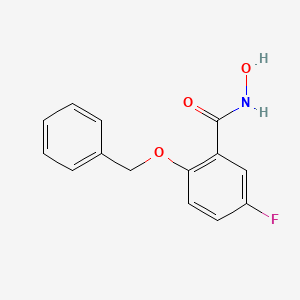
![1''-Benzylspiro[chroman-2,4''-piperidine]](/img/structure/B13995130.png)
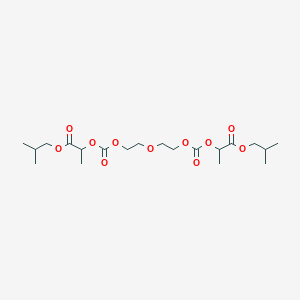
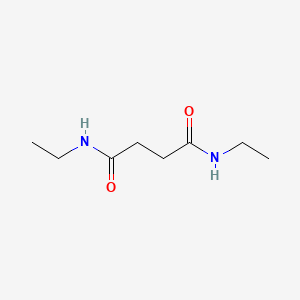
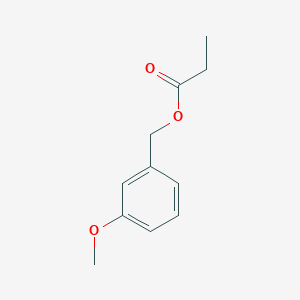
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)
